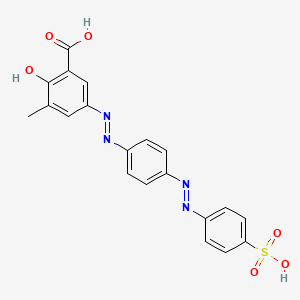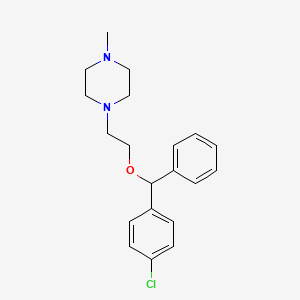
3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a benzoxazole moiety linked to a pyridinone ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzoxazole Moiety: Starting with a suitable precursor, such as 2-aminophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzoxazole ring.
Alkylation: The benzoxazole intermediate is then alkylated with a suitable alkyl halide to introduce the 7-methyl group.
Coupling Reaction: The alkylated benzoxazole is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Pyridinone Derivatives: Compounds with similar pyridinone structures.
Uniqueness
The unique combination of the benzoxazole and pyridinone moieties in “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
135525-76-7 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
5-ethyl-6-methyl-3-[(7-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O2/c1-4-12-8-14(17(21)19-11(12)3)18-9-15-20-13-7-5-6-10(2)16(13)22-15/h5-8,18H,4,9H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
HASDKQMKEXOVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC(=C3O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



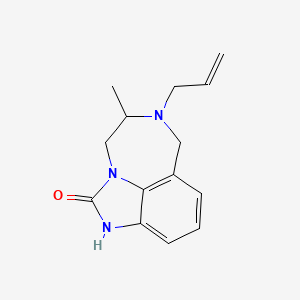
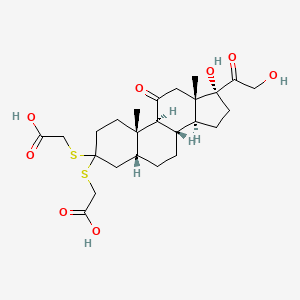
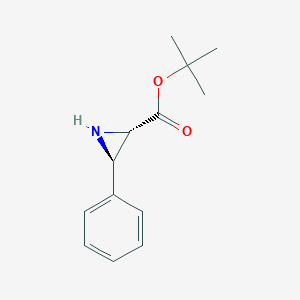


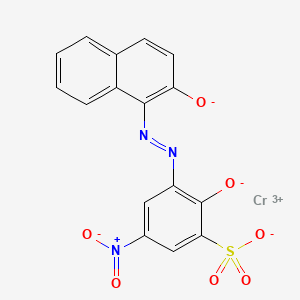


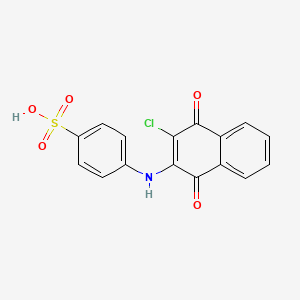
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)

